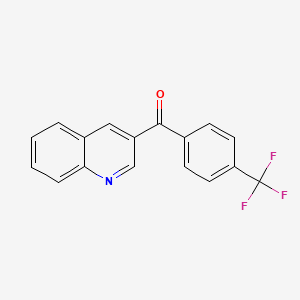

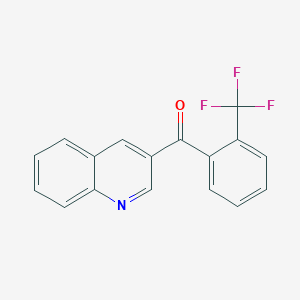

4-(2-Trifluoromethylbenzoyl)quinoline; 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations .Chemical Reactions Analysis

Quinolines have become important compounds due to their variety of applications in medicinal and synthetic organic chemistry as well as in the field of industrial chemistry . There are greater societal expectations that chemists should produce greener and more sustainable chemical processes .Physical And Chemical Properties Analysis

Quinoline is a liquid with a strong odor, which is sparingly miscible with cold water, but completely miscible with hot water . It is readily soluble in many organic solvents at ambient temperature .科学的研究の応用

Drug Discovery and Medicinal Chemistry

3-(2-Trifluoromethylbenzoyl)quinoline serves as a crucial scaffold in drug discovery due to its structural similarity to many biologically active compounds . Its trifluoromethyl group can enhance the metabolic stability and bioavailability of potential drug candidates. This compound is actively researched for its potential use in developing new therapeutic agents with various pharmacological activities, including anticancer, antiviral, and antibacterial properties .

Pharmacology

In pharmacology, the quinoline motif is recognized for its broad spectrum of bioactivity. The trifluoromethyl group in particular is of interest for modifying the pharmacokinetics of new drugs. Researchers are investigating the efficacy of 3-(2-Trifluoromethylbenzoyl)quinoline derivatives in vivo and in vitro, which may pave the way for novel drug development .

Synthetic Organic Chemistry

The compound is used extensively in synthetic organic chemistry as a versatile intermediate. It can undergo various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, making it a valuable building block for synthesizing complex organic molecules .

Industrial Chemistry

In the industrial sector, 3-(2-Trifluoromethylbenzoyl)quinoline is utilized for its chemical stability and reactivity. It’s involved in the synthesis of dyes, food colorants, and other industrial chemicals. Its derivatives are also explored for their potential use in creating more sustainable and environmentally friendly chemical processes .

Biochemistry

This compound plays a role in biochemistry research, particularly in the study of enzyme inhibitors and receptor-ligand interactions. The trifluoromethyl group can influence the binding affinity and selectivity of biochemical compounds, which is crucial for understanding biological pathways and designing targeted therapies .

Green Chemistry

3-(2-Trifluoromethylbenzoyl)quinoline is part of the movement towards greener chemistry practices. Its derivatives are synthesized using eco-friendly methods, such as solvent-free reactions and microwave-assisted synthesis, reducing the environmental impact of chemical production .

作用機序

Target of Action

Quinoline derivatives have been known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic .

Mode of Action

Some studies suggest that quinoline derivatives can function as effective inhibitors to suppress ftsz polymerization and ftsz gtpase activity, thus stopping cell division and causing cell death through interacting with the c-terminal interdomain cleft of ftsz .

Biochemical Pathways

Quinoline and quinolone derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting their involvement in various biochemical pathways .

Result of Action

Some studies suggest that quinoline derivatives can cause cell death by inhibiting cell division .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

将来の方向性

Quinoline has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

特性

IUPAC Name |

quinolin-3-yl-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO/c18-17(19,20)14-7-3-2-6-13(14)16(22)12-9-11-5-1-4-8-15(11)21-10-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVNMDBIOCSAJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Trifluoromethylbenzoyl)quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。